molecular formula C8H17ClN2O2 B1289126 Tert-butyl azetidin-3-ylcarbamate hydrochloride CAS No. 217806-26-3

Tert-butyl azetidin-3-ylcarbamate hydrochloride

Cat. No.: B1289126
CAS No.: 217806-26-3
M. Wt: 208.68 g/mol
InChI Key: VLOLOLUAVFGUTD-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . It is a solid substance that is typically stored in a dark, dry place at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl azetidin-3-ylcarbamate hydrochloride involves the reaction of tert-butyl azetidin-3-ylcarbamate with hydrochloric acid. One common method includes mixing this compound (200 mg, 0.96 mmol) with benzaldehyde (203 mg, 1.92 mmol), triethylamine (0.133 mL, 0.96 mmol), and acetic acid (115 mg, 1.92 mmol) in methanol (10 mL) and stirring the mixture at 24°C for 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl azetidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including substitution reactions. For example, it can react with benzaldehyde in the presence of triethylamine and acetic acid to form a substituted product .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. In the example provided, the reaction with benzaldehyde forms a substituted azetidine derivative .

Scientific Research Applications

Tert-butyl azetidin-3-ylcarbamate hydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison: Tert-butyl azetidin-3-ylcarbamate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may offer different reactivity profiles and applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOLOLUAVFGUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622435
Record name tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217806-26-3
Record name tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-yl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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